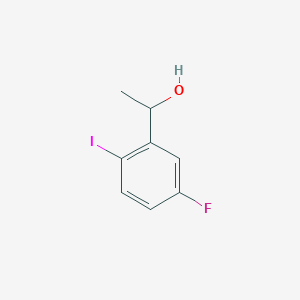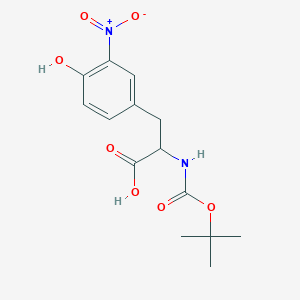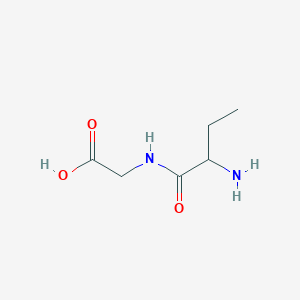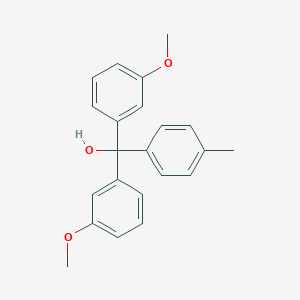
(R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FIO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-iodophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(5-Fluoro-2-iodophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-iodophenyl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major products are various reduced derivatives of the compound.
Substitution: The major products depend on the substituent introduced, such as azides or nitriles.
Scientific Research Applications
®-1-(5-Fluoro-2-iodophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its chiral nature. The exact pathways involved would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)ethan-1-one: This compound has a similar structure but lacks the fluorine and iodine atoms.
1-(5-Bromo-2-hydroxyphenyl)ethanone: Similar structure with a bromine atom instead of iodine.
1-(2-Fluoro-6-hydroxyphenyl)ethanone: Similar structure with a different position of the fluorine atom.
Uniqueness
®-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-(5-fluoro-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |
InChI Key |
GQGBQRLYBYFVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![potassium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B13391523.png)

![But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B13391533.png)

![(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13391543.png)
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)


![3-[3-[5-Hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B13391563.png)

